Acoramidis
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线及反应条件
阿可拉米德是通过一系列化学反应合成的,包括形成吡唑环,然后进行官能化。主要步骤包括:
形成吡唑环: 这涉及将合适的先驱体与肼反应,形成吡唑核心。
工业生产方法
阿可拉米德的工业生产涉及使用优化反应条件的大规模合成,以确保高收率和纯度。该工艺包括:
间歇反应: 在大型反应器中进行,精确控制温度、压力和反应时间。
化学反应分析
反应类型
阿可拉米德经历了几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下氧化,形成各种氧化衍生物。
还原: 可以进行还原反应来修饰分子上的官能团。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要形成的产品
科学研究应用
阿可拉米德有几种科学研究应用,包括:
化学: 用作研究转甲状腺素蛋白的稳定性和防止淀粉样蛋白斑块形成的模型化合物。
生物学: 研究其对生物系统中蛋白质折叠和稳定性的影响。
作用机制
阿可拉米德通过稳定转甲状腺素蛋白的四聚体形式发挥作用,防止其解离成可以错误折叠并形成淀粉样蛋白斑块的单体。 该化合物模拟了天然保护性转甲状腺素蛋白T119M变体的结构和稳定作用,在分子中心形成氢键以增强稳定性 . 这种机制有助于维持转甲状腺素蛋白的功能完整性,并防止淀粉样变性心肌病的进展 .
相似化合物的比较
类似化合物
他法米迪: 另一种用于治疗转甲状腺素蛋白淀粉样变性心肌病的转甲状腺素蛋白稳定剂。
双氯芬酸: 一种非甾体类抗炎药,也能稳定转甲状腺素蛋白。
阿可拉米德的独特性
阿可拉米德在其对转甲状腺素蛋白稳定性的高亲和力和选择性方面是独一无二的。 它与转甲状腺素蛋白的结合选择性高于他法米迪或双氯芬酸,并且旨在模拟天然存在的T119M变体的结构,被认为是“挽救突变” . 这种独特的结合特性使阿可拉米德能够在整个给药间隔内实现超过90%的转甲状腺素蛋白稳定,使其成为治疗转甲状腺素蛋白淀粉样变性心肌病的高效治疗剂 .
属性
IUPAC Name |
3-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3/c1-9-12(10(2)18-17-9)4-3-7-21-14-8-11(15(19)20)5-6-13(14)16/h5-6,8H,3-4,7H2,1-2H3,(H,17,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFUHHBPNXWNCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCOC2=C(C=CC(=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1446711-81-4 |
Source
|
Record name | Acoramidis [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446711814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPOXY)-4-FLUOROBENZOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACORAMIDIS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T12B44A1OE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。